molecular formula C16H15N3S B14177333 N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea CAS No. 917986-04-0

N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea

Cat. No.: B14177333
CAS No.: 917986-04-0
M. Wt: 281.4 g/mol
InChI Key: DCUMHAPLLFTWIF-UHFFFAOYSA-N
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Description

N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea is a compound that features an indole moiety linked to a phenylthiourea group. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea typically involves the reaction of indole derivatives with phenylisothiocyanate. One common method includes the following steps:

    Starting Materials: Indole-2-carboxaldehyde and phenylisothiocyanate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: Indole-2-carboxaldehyde is reacted with phenylisothiocyanate in the presence of a base such as triethylamine. The mixture is refluxed for several hours, leading to the formation of N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the thiourea group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and interact with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(1H-Indol-3-yl)methyl]-N’-phenylthiourea: Similar structure but with the indole moiety at the 3-position.

    N-[(1H-Indol-2-yl)methyl]-N’-benzylthiourea: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the indole moiety at the 2-position and the phenylthiourea group provides distinct properties that can be exploited in various applications.

Properties

CAS No.

917986-04-0

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

1-(1H-indol-2-ylmethyl)-3-phenylthiourea

InChI

InChI=1S/C16H15N3S/c20-16(19-13-7-2-1-3-8-13)17-11-14-10-12-6-4-5-9-15(12)18-14/h1-10,18H,11H2,(H2,17,19,20)

InChI Key

DCUMHAPLLFTWIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CC3=CC=CC=C3N2

Origin of Product

United States

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